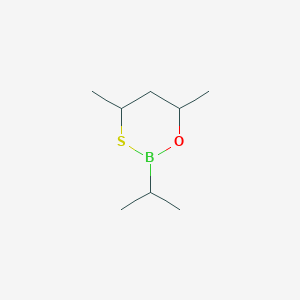
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- is a heterocyclic compound containing boron, sulfur, and oxygen atoms within its ring structure
準備方法
The synthesis of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- typically involves the reaction of boronic acids with thiols and alcohols under specific conditions. One common method includes the use of boronic acid derivatives, such as boronic esters, which react with thiols in the presence of a catalyst to form the oxathiaborinane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods allow for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反応の分析
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or halides replace one of the substituents on the ring. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce thiols or alcohols.
科学的研究の応用
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique ring structure and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
作用機序
The mechanism of action of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s boron atom can form coordinate bonds with electron-rich sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfur and oxygen atoms in the ring structure can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
類似化合物との比較
1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- can be compared with other similar compounds, such as 1,3,2-oxazaborinanes and 1,3,2-thiazaborinanes. These compounds share a similar ring structure but differ in the heteroatoms present in the ring.
1,3,2-Oxazaborinanes: These compounds contain nitrogen instead of sulfur in the ring structure. They exhibit different reactivity and biological activity due to the presence of nitrogen, which can form stronger hydrogen bonds and coordinate bonds with biological targets.
1,3,2-Thiazaborinanes: These compounds contain sulfur and nitrogen in the ring structure. They have unique chemical properties and reactivity compared to oxathiaborinanes, making them useful in different applications, such as catalysis and materials science.
The uniqueness of 1,3,2-Oxathiaborinane, 4,6-dimethyl-2-(1-methylethyl)- lies in its specific combination of boron, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
143674-23-1 |
|---|---|
分子式 |
C8H17BOS |
分子量 |
172.10 g/mol |
IUPAC名 |
4,6-dimethyl-2-propan-2-yl-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C8H17BOS/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3 |
InChIキー |
KZLGRRDEWSFFAJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(CC(S1)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B15162227.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
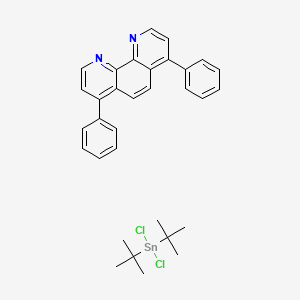
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
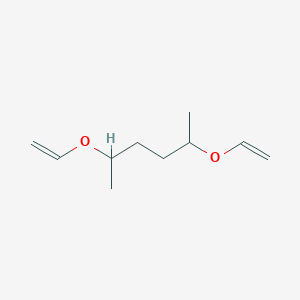
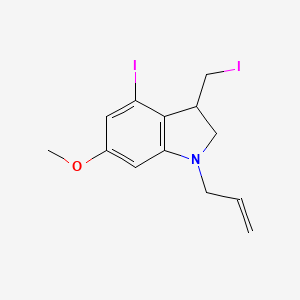
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
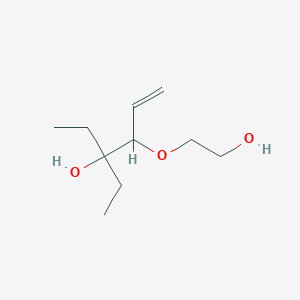
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)

![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
